molecular formula C6H3Cl2N3 B3114351 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2009345-75-7

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B3114351
CAS RN: 2009345-75-7
M. Wt: 188.01 g/mol
InChI Key: RIEQOYPBMKFGPN-UHFFFAOYSA-N
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Description

“5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is a synthetic compound with the molecular formula C6H3Cl2N3 . It’s a member of the [1,2,4]triazolo[1,5-a]pyrimidines, a class of non-naturally occurring small molecules that have found wide application in drug design .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine”, can be achieved through several methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .


Molecular Structure Analysis

The molecular structure of “5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .

Scientific Research Applications

Antibacterial Activity

Triazolo pyridine derivatives have shown promising antibacterial activities . For instance, some compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Antimicrobial Agents

The development of new antimicrobial agents is one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, such as triazolo pyridine derivatives, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Microwave-Mediated Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Fluorescent Emitter

[1,2,4]Triazolo [1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . Single crystals of TPP-PPI show a special packing mode which may provide a carrier transport channel .

Anti-Cancer Agents

In silico ADME studies were applied to determine the physicochemical and pharmacokinetic properties to facilitate valuable insights in the development of more effective anticancer therapies .

Treatment of Cardiovascular Disorders

1,2,4-triazolo [1,5- a ]pyridine exhibits numerous activities, including acting as RORγt inverse agonists . These compounds are utilized in the treatment of cardiovascular disorders .

properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEQOYPBMKFGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265244
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

2009345-75-7
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2009345-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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